molecular formula C12H9F3N2O B2442797 6-Methyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol CAS No. 125903-90-4

6-Methyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol

Cat. No.: B2442797
CAS No.: 125903-90-4
M. Wt: 254.212
InChI Key: ZXFGEKCHBGWMHC-UHFFFAOYSA-N
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Description

6-Methyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which can significantly influence its chemical and biological properties.

Mechanism of Action

Target of Action

The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in various biological processes, including inflammation, immunity, differentiation, cell growth, tumorigenesis, and apoptosis .

Mode of Action

The compound interacts with its targets through molecular docking , which is a method used to predict the orientation of one molecule to a second when bound to each other to form a stable complex . The molecular results revealed that the compound has promising neuroprotective and anti-inflammatory properties .

Biochemical Pathways

The compound affects the endoplasmic reticulum (ER) stress pathway, apoptosis, and the NF-kB inflammatory pathway . The inhibition of these pathways results in significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. The compound’s molecular weight is321.2971 , which may influence its bioavailability and pharmacokinetics.

Result of Action

The compound exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound could potentially be developed as a neuroprotective and anti-neuroinflammatory agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent oxidation to yield the desired pyrimidinone .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

6-Methyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-Methyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group can enhance its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c1-7-6-10(18)17-11(16-7)8-2-4-9(5-3-8)12(13,14)15/h2-6H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFGEKCHBGWMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726821
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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